1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-methylcyclopentyl)oxypropan-2-ol;hydrochloride
Overview
Description
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-methylcyclopentyl)oxypropan-2-ol;hydrochloride is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-methylcyclopentyl)oxypropan-2-ol;hydrochloride typically involves multiple steps, including:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.
Introduction of the Cyclopentyl Group: This step might involve the use of Grignard reagents or other organometallic compounds.
Formation of the Propanol Moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of Reaction Conditions: To maximize yield and purity.
Use of Catalysts: To enhance reaction rates.
Purification Techniques: Such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions might convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Biological Studies: It can be studied for its interactions with biological molecules and potential therapeutic effects.
Medicine
Drug Development: The compound might be explored for its potential as a pharmaceutical agent.
Industry
Chemical Industry: It can be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-methylcyclopentyl)oxypropan-2-ol;hydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-methylcyclopentyl)oxypropan-2-ol
- 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-methylcyclopentyl)oxypropan-2-ol;hydrobromide
Uniqueness
The unique structural features of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-methylcyclopentyl)oxypropan-2-ol;hydrochloride, such as the presence of the isoquinoline core and the cyclopentyl group, contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-methylcyclopentyl)oxypropan-2-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c1-14-5-4-8-18(14)21-13-17(20)12-19-10-9-15-6-2-3-7-16(15)11-19;/h2-3,6-7,14,17-18,20H,4-5,8-13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFSWFGZCPJTGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1OCC(CN2CCC3=CC=CC=C3C2)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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